4-Silaspiro[3.5]nonane
CAS No.: 24775-21-1
Cat. No.: VC19695849
Molecular Formula: C8H16Si
Molecular Weight: 140.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24775-21-1 |
|---|---|
| Molecular Formula | C8H16Si |
| Molecular Weight | 140.30 g/mol |
| IUPAC Name | 4-silaspiro[3.5]nonane |
| Standard InChI | InChI=1S/C8H16Si/c1-2-5-9(6-3-1)7-4-8-9/h1-8H2 |
| Standard InChI Key | GDUODINLDYPORD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC[Si]2(CC1)CCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
4-Silaspiro[3.5]nonane belongs to the spirocyclic silane family, distinguished by its silicon-centered spiro junction. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 140.298 g/mol | |
| Exact Mass | 140.102 g/mol | |
| LogP | 3.0228 |
Structural Elucidation
X-ray crystallography and NMR spectroscopy reveal a bicyclic framework comprising:
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A silacyclobutane ring (four-membered, Si at position 1).
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A cyclohexane ring (five-membered, fused via Si).
The silicon atom adopts a tetrahedral geometry, bonding to two carbon atoms from each ring. This arrangement creates significant ring strain in the silacyclobutane moiety, enhancing reactivity in ring-opening reactions.
Synthesis Methodologies
Cyclization Reactions
Early synthetic routes, detailed in a 1951 Caltech thesis, involved cyclization of bis(hydroxymethyl)cyclohexane precursors . Key steps include:
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Tosylation: Conversion of hydroxyl groups to tosylates.
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Bromination: Substitution with bromine to form bis(bromomethyl)cyclohexane.
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Cyclization: Intramolecular coupling catalyzed by potassium hydroxide, yielding the spirocyclic skeleton .
This method achieved moderate yields (~40–50%) but required multi-step purification.
Domino Radical Bicyclization
Modern approaches employ radical-mediated bicyclization for higher efficiency:
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Precursors: Allyl silanes and halogenated alkanes.
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Initiation: Triethylborane (TEB) or azobisisobutyronitrile (AIBN) generates radicals.
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Mechanism: Sequential radical addition and cyclization form both rings in a single step.
Example Reaction:
This method offers yields up to 70% with enhanced diastereoselectivity under optimized conditions.
Reactivity and Functionalization
Ring-Opening Reactions
The strained silacyclobutane ring undergoes facile ring-opening with nucleophiles (e.g., water, alcohols):
Such reactions are pivotal for synthesizing silicon-containing polymers.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization at the silicon center:
These derivatives exhibit tunable electronic properties for optoelectronic applications.
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Multi-step routes hinder industrial adoption.
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Biological Data Gaps: Limited studies on toxicity and pharmacokinetics.
Future research should prioritize:
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Catalytic Asymmetric Synthesis: For enantioselective spirocycle production.
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Structure-Activity Relationships: To optimize pharmaceutical potential.
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